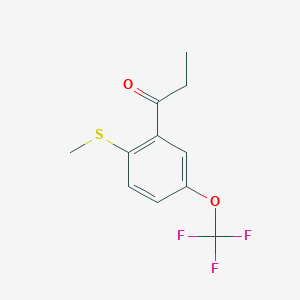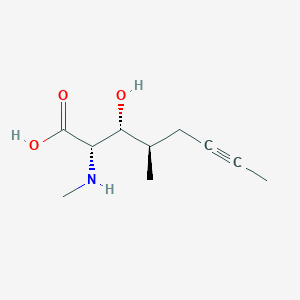
N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide is a compound that features a cyclohexyl group attached to a benzamide structure, with a pyrrolidine ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzoic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzamide or pyrrolidine rings.
Substitution: The compound can participate in substitution reactions, particularly at the benzamide or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and pyrrolidine groups contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an amide.
N-cyclohexyl-4-(piperidin-1-yl)benzamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-cyclohexyl-4-(pyrrolidin-1-yl)benzamide is unique due to the combination of its cyclohexyl and pyrrolidine groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C17H24N2O/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-19/h8-11,15H,1-7,12-13H2,(H,18,20) |
InChI Key |
CMXAJZRDFGZGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B14068105.png)

![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)






![[3-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14068173.png)



